molecular formula C13H8ClN3O2 B7879980 3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B7879980
M. Wt: 273.67 g/mol
InChI Key: PALIWCOEAAYVHD-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a chemical compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves multiple steps, starting with the formation of the triazolopyridine core. One common approach is the cyclization of a suitable precursor containing the chlorophenyl group and the pyridine ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a tool in biological studies to understand cellular processes.

  • Medicine: The compound has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors.

  • Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

  • 3-(3-Chlorophenyl)propionic acid: This compound has a similar chlorophenyl group but differs in its carboxylic acid functionality.

  • 3-Chlorophenyl isothiocyanate: Another compound with a chlorophenyl group, but with an isothiocyanate functional group.

Uniqueness: 3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to its triazolopyridine core, which imparts distinct chemical and biological properties compared to other chlorophenyl-containing compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-10-3-1-2-8(6-10)12-16-15-11-7-9(13(18)19)4-5-17(11)12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALIWCOEAAYVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C3N2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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